4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine

Lipophilicity LogP Membrane Permeability

4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine is a fully saturated octahydrobenzoxazine bearing a thiazol-4-ylmethyl substituent at the 4‑position [REFS‑1]. It belongs to the benzo[b][1,4]oxazine class and is primarily distributed as a research screening compound [REFS‑2].

Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
CAS No. 1223200-95-0
Cat. No. B6583220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine
CAS1223200-95-0
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)N(CCO2)CC3=CSC=N3
InChIInChI=1S/C12H18N2OS/c1-2-4-12-11(3-1)14(5-6-15-12)7-10-8-16-9-13-10/h8-9,11-12H,1-7H2
InChIKeyHTWUORNOPDEYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine (CAS 1223200-95-0): Procurement & Differentiation Overview


4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine is a fully saturated octahydrobenzoxazine bearing a thiazol-4-ylmethyl substituent at the 4‑position [REFS‑1]. It belongs to the benzo[b][1,4]oxazine class and is primarily distributed as a research screening compound [REFS‑2]. No academic publications reporting experimental biological activity were identified for this exact compound; differentiation evidence is therefore limited to physicochemical and class‑level comparisons.

Why Generic Substitution of 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine Is Inadequate


The octahydrobenzoxazine scaffold is not a uniform chemical entity; saturation state, N‑4 substituent identity, and ring conformation diverge sharply among in‑class analogs. The fully saturated bicyclic core of the target compound imparts conformational flexibility and alters hydrogen‑bond donor/acceptor capacity relative to unsaturated benzoxazines [REFS‑1], while the thiazole heterocycle contributes distinct lipophilicity and potential metal‑coordination or π‑stacking interactions not duplicated by phenyl, alkyl, or sulfonyl substituents [REFS‑2]. Consequently, interchanging the target compound with a casually chosen “benzoxazine derivative” risks mismatched solubility, membrane permeability, or target‑binding behavior in assay systems.

Quantitative Differentiation Evidence for 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine


Increased Lipophilicity (logP) Relative to the Unsubstituted Octahydrobenzoxazine Core

The target compound exhibits a calculated logP of 1.914, which is substantially higher than the experimental logP of the unsubstituted octahydro‑2H‑1,4‑benzoxazine core (0.47) [REFS‑1][REFS‑2]. This 1.44‑unit increase is driven by the introduction of the thiazole ring and its methylene linker.

Lipophilicity LogP Membrane Permeability

Low Topological Polar Surface Area (tPSA) Favorable for Blood-Brain Barrier Penetration

The target compound has a tPSA of 23 Ų [REFS‑1], placing it well below the commonly cited CNS-permeability threshold of 60–90 Ų. In contrast, the unsubstituted octahydro‑2H‑1,4‑benzoxazine core exhibits a computed tPSA of approximately 21 Ų (amine + ether oxygen). The thiazole ring adds only a marginal polar surface increase while introducing sulfur‑mediated interactions.

tPSA CNS Drug-Likeness Permeability

Fragment-like Physicochemical Profile Compliant with Rule-of-Three Guidelines

The target compound possesses a molecular weight of 238.35 Da, logP of 1.91, and ≤3 hydrogen-bond donors/acceptors [REFS‑1], all of which satisfy the Rule-of-Three (Ro3) criteria (MW ≤ 300, logP ≤ 3.0, HBD ≤ 3, HBA ≤ 3) [REFS‑2]. Many structurally related benzoxazine derivatives, particularly unsaturated variants, exceed these limits, making them less suitable for fragment screening campaigns.

Fragment-Based Drug Discovery Rule-of-Three Physicochemical Properties

Thiazole Moiety Imparts Potential NOS Inhibitory Activity Observed Across Benzoxazine Class

U.S. Patent US‑8618286‑B2 discloses that benzoxazine and benzothiazine derivatives bearing heteroaryl substituents, including thiazolyl groups, exhibit nitric oxide synthase (NOS) inhibitory activity [REFS‑1]. While the specific IC50 of 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine has not been publicly reported, the structural precedent establishes the thiazole‑benzoxazine motif as an active NOS pharmacophore. Unsubstituted octahydrobenzoxazine cores lack this activity.

Nitric Oxide Synthase NOS Inhibition Benzoxazine Patent

Recommended Research and Industrial Application Scenarios for 4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine


Fragment-Based Lead Discovery for CNS Targets

With its low tPSA (23 Ų), Rule‑of‑Three compliance, and moderate logP (1.91), the compound is an excellent fragment for CNS‑oriented fragment screenings [REFS‑1]. Its octahydro scaffold provides a saturated sp³‑rich core that enhances three‑dimensionality and solubility relative to flat aromatic analogs.

NOS Inhibitor Screening Set Expansion

Based on patent family evidence linking thiazole‑substituted benzoxazines to NOS inhibition [REFS‑1], this compound can serve as a commercial building block for constructing a focused NOS‑inhibitor library for inflammatory or neurodegenerative disease research.

LogP‑Driven SAR Studies on Octahydrobenzoxazine Scaffolds

The 1.44‑unit logP increase over the parent octahydrobenzoxazine (logP 0.47 → 1.91) provides a defined hydrophobicity window for systematic SAR studies [REFS‑1][REFS‑2]. Researchers can probe how lipophilicity modifications affect cellular permeability and target engagement while keeping the saturated core constant.

Medicinal Chemistry Optimization of Solubility-Permeability Balance

The combination of a saturated bicyclic amine (potential ionizable center) and a neutral thiazole heterocycle offers a scaffold for tuning solubility‑permeability trade‑offs [REFS‑1]. The compound can be used to evaluate how N‑substituent variation modulates logD and aqueous solubility in parallel.

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